(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
Description
This compound belongs to the class of tetrahydrothieno[3,4-d]thiazole derivatives, characterized by a bicyclic sulfone core (5,5-dioxide) and a fluorinated aromatic substituent. The sulfone moiety enhances metabolic stability, while the fluorine atom modulates electron density and lipophilicity .
Properties
Molecular Formula |
C13H13FN2O3S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H13FN2O3S2/c1-8(17)15-13-16(10-4-2-9(14)3-5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
KQELMFSUKFZQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves the reaction of 4-fluorophenylthiazole with acetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
- Structural difference : Replaces 4-fluorophenyl with 3,4-dimethoxyphenyl.
Compound B : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
Substituent Variations
Compound C : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, )
- Structural difference : Contains a chlorophenyl group and a naphthalene-triazole side chain.
- Impact : The chlorine atom (higher electronegativity than fluorine) and bulky naphthalene group may enhance hydrophobic interactions but reduce solubility. IR data shows C=O at 1678 cm⁻¹ and C–Cl at 785 cm⁻¹, indicating distinct electronic environments .
Compound D : (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ()
Physicochemical and Spectral Properties
Quantitative Similarity Analysis ()
Using Tanimoto coefficients for structural fingerprints:
- Target vs. Compound A : High similarity (shared sulfone core) but lower due to substituent differences.
- Target vs. Compound C : Moderate similarity (common acetamide group, divergent cores).
Biological Activity
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure incorporates a fluorophenyl group and a thiazole ring, contributing to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is , with a molecular weight of approximately 428.5 g/mol. The compound's structural characteristics facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiazole ring enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, such as apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide through its effects on vascular endothelial growth factor receptor 2 (VEGFR-2). In vitro evaluations demonstrated that derivatives targeting VEGFR-2 exhibited significant anti-proliferative activities against various cancer cell lines, including HT-29 (colorectal), A-549 (lung), and HCT-116 (colon) cells. Notably, one derivative showed an IC50 value of 0.081 μM against VEGFR-2, indicating potent inhibition capabilities .
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometric analysis revealed an increase in apoptotic cells from 3.1% to 31.4% in HT-29 cells following treatment with the compound. Additionally, increases in caspase-8 and caspase-9 levels were observed, suggesting activation of the intrinsic apoptotic pathway .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide have shown promising results against various bacterial strains. The compound's structural features may contribute to its ability to penetrate bacterial membranes and inhibit essential metabolic processes.
Data Summary Table
| Biological Activity | IC50 Value | Cell Lines Tested | Mechanism |
|---|---|---|---|
| VEGFR-2 Inhibition | 0.081 μM | HT-29, A-549, HCT-116 | Apoptosis induction via BAX/Bcl-2 modulation |
| Antimicrobial Activity | TBD | Various bacterial strains | Membrane penetration and metabolic disruption |
Case Studies
- VEGFR-2 Targeting : A study focused on novel thiazolidine derivatives demonstrated that modifications in structure significantly enhanced VEGFR-2 inhibition and subsequent anti-cancer efficacy. The findings suggest that structural optimization is crucial for developing effective therapeutic agents targeting this pathway .
- Apoptosis Induction : In a controlled laboratory setting, treatment with (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide led to marked increases in apoptotic markers in colorectal cancer cells, underscoring its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
